Sodium S-sulfocysteine hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

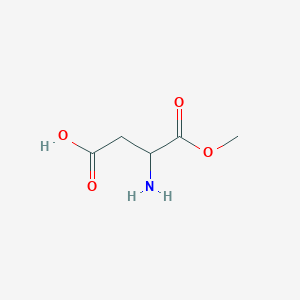

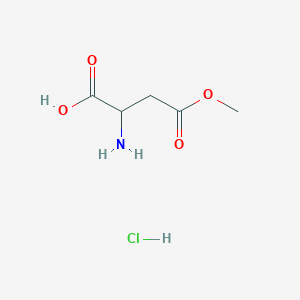

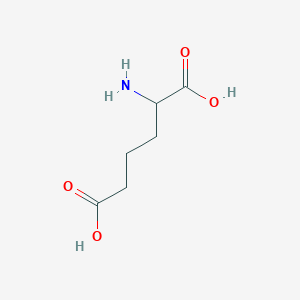

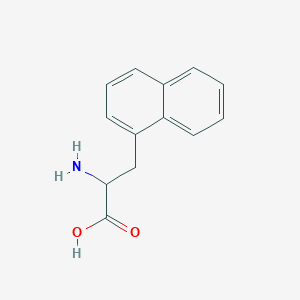

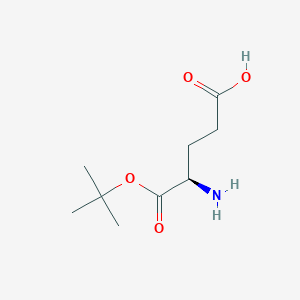

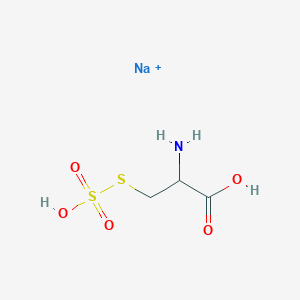

Sodium S-sulfocysteine hydrate (SSSH) is an organic compound that is widely used in scientific research. It is a zwitterionic compound, meaning it has both a positive and a negative charge, and is a derivative of the amino acid cysteine. SSSH is a powerful antioxidant that can be used both in vivo and in vitro to study the effects of oxidative stress and to further explore the biochemical and physiological effects of compounds.

Aplicaciones Científicas De Investigación

Application in Biopharmaceutical Industry

- Specific Scientific Field: Biopharmaceutical Industry

- Summary of the Application: Sodium S-sulfocysteine (SSC), a bioavailable L-cysteine derivative, is known to be taken up and metabolized in Chinese hamster ovary (CHO) cells used to produce novel therapeutic biological entities . It is used in the development of cell culture media (CCM) and feeds (CCF) that support cell growth, viability, productivity, or drive the production of recombinant proteins harboring defined critical quality attributes .

- Methods of Application or Experimental Procedures: To gain insights into the biological activity of S-sulfocysteine when used as a feed component in CHO-based culture, a fed-batch experiment in 1.2 L bioreactors was performed. An SSC containing feed was compared to a two-feed strategy using an equivalent concentration of Cys .

- Results or Outcomes: Multi-layered data and enzymatical assays revealed an intracellular SSC/glutathione mixed disulfide formation and glutaredoxin-mediated reduction, releasing Cys and sulfur species. Increased Cys availability was directed towards glutathione and taurine synthesis, while other Cys catabolic pathways were likewise affected, indicating that cells strive to maintain Cys homeostasis and cellular functions .

Application in Upstream Oil and Gas Industry

- Specific Scientific Field: Upstream Oil and Gas Industry

- Summary of the Application: Sodium S-sulfocysteine hydrate, also known as Sodium dodecyl sulfate (SDS), has been found to be effective in promoting methane hydrate formation, which is a key process in the upstream oil and gas industry . This process is crucial for the extraction and transportation of natural gas.

- Methods of Application or Experimental Procedures: Among three homologous anionic surfactants, SDS, Sodium tetradecyl sulfate (STS), and Sodium hexadecyl sulfate (SHS), it was found that SDS is most effective above 1000 ppm concentration for methane hydrate formation while STS has shown the same promotion behavior at 100 ppm .

- Results or Outcomes: The use of SDS resulted in more efficient promotion of methane hydrate formation compared to STS and SHS .

Application in Cell Culture Media

- Specific Scientific Field: Biopharmaceutical Industry

- Summary of the Application: Sodium S-sulfocysteine (SSC), a bioavailable L-cysteine derivative, is used in the development of cell culture media (CCM) and feeds (CCF) that support cell growth, viability, productivity, or drive the production of recombinant proteins harboring defined critical quality attributes .

- Methods of Application or Experimental Procedures: SSC, with its protected thiol group, is considered as more stable than Cys and NAC with their freely accessible thiol group . This makes it suitable for use in highly concentrated feeds, necessary in next-generation processes .

- Results or Outcomes: The use of SSC in cell culture media has shown to increase Cys availability directed towards glutathione and taurine synthesis, while other Cys catabolic pathways were likewise affected, indicating that cells strive to maintain Cys homeostasis and cellular functions .

Safety And Hazards

The safety data sheet for Sodium thiosulfate, a related compound, provides some safety measures such as avoiding inhalation of dusts, not eating, drinking or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Direcciones Futuras

Gas hydrate technology can be a promising alternative to conventional approaches, as artificially synthesized hydrates provide an economical, environmentally friendly, and safe medium to store energy . The use of surfactants to promote the production of hydrates provides a possibility for the industrialization of hydrate technology .

Propiedades

IUPAC Name |

sodium;(2R)-2-amino-3-sulfosulfanylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO5S2.Na/c4-2(3(5)6)1-10-11(7,8)9;/h2H,1,4H2,(H,5,6)(H,7,8,9);/q;+1/p-1/t2-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQFVBELGDROGDO-DKWTVANSSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])N)SS(=O)(=O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)[O-])N)SS(=O)(=O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6NNaO5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1637-71-4 (Parent) |

Source

|

| Record name | Sodium S-sulfocysteine hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007381671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

223.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium S-sulfocysteine hydrate | |

CAS RN |

7381-67-1 |

Source

|

| Record name | Sodium S-sulfocysteine hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007381671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.